(3-Isopropyl-1-methylureido)acetic acid
Description
“(3-Isopropyl-1-methylureido)acetic acid” is a synthetic ureido-substituted acetic acid derivative. Structurally, it combines a urea functional group (modified with isopropyl and methyl substituents) with an acetic acid backbone. Ureido-acetic acid derivatives generally exhibit altered physicochemical properties compared to unmodified acetic acid, such as increased molecular weight, modified polarity, and enhanced hydrogen-bonding capacity .
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-[methyl(propan-2-ylcarbamoyl)amino]acetic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(2)8-7(12)9(3)4-6(10)11/h5H,4H2,1-3H3,(H,8,12)(H,10,11) |
InChI Key |
ZFQARABCLRPYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on “(3-Isopropyl-1-methylureido)acetic acid” is absent in the provided sources, comparisons can be inferred using structural analogs and acetic acid derivatives discussed in the evidence. Below is a comparative analysis based on related compounds:
Table 1: Physicochemical Properties of Acetic Acid Derivatives
*Estimated based on structural formula.
Predicted reduced water solubility due to hydrophobic isopropyl/methyl groups.
* Ureido groups are common in enzyme inhibitors or receptor ligands.
Key Findings:
Structural Modifications : The addition of a ureido group with isopropyl and methyl substituents significantly increases molecular weight compared to acetic acid (~174 vs. 60 g/mol). This modification likely reduces volatility and alters solubility profiles .
Acidity : The carboxylic acid group in acetic acid (pKa ~2.5) is a key functional site. Substitution with a ureido group may shift acidity due to electron-withdrawing/donating effects, though experimental data is lacking.
Applications : Unlike acetic acid (used in food and polymers) or DMSO (solvent), ureido-acetic acid derivatives are more likely to serve specialized roles, such as in medicinal chemistry for targeted drug delivery .
Limitations of the Analysis
The above comparisons rely on extrapolations from general acetic acid chemistry and ureido-containing compounds. For authoritative data, consult specialized databases (e.g., PubChem, Reaxys) or peer-reviewed studies on ureido-acetic acid derivatives.
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